Piclamilast

Vue d'ensemble

Description

Piclamilast, également connu sous le nom de RP 73401, est un inhibiteur sélectif de la phosphodiestérase 4 (PDE4). Il s'agit d'un composé de deuxième génération qui présente des fonctionnalités structurelles similaires à celles d'autres inhibiteurs de la PDE4, tels que le cilomilast et le roflumilast.

Préparation Methods

La synthèse du this compound implique plusieurs étapes, commençant par la préparation de la structure centrale du benzamide. La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau benzamide : La structure centrale est synthétisée en faisant réagir l'acide 4-méthoxybenzoïque avec le chlorure de thionyle pour former le chlorure d'acide correspondant. Cet intermédiaire est ensuite mis à réagir avec la 3,5-dichloro-4-aminopyridine pour former le noyau benzamide.

Substitution cyclopentyloxy : Le noyau benzamide est ensuite soumis à une réaction de substitution nucléophile avec le cyclopentanol en présence d'une base pour introduire le groupe cyclopentyloxy.

Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour obtenir le this compound sous sa forme pure

Chemical Reactions Analysis

Le this compound subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés correspondants. Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium pour obtenir des dérivés réduits de this compound.

Scientific Research Applications

Chimie : Le this compound est utilisé comme composé de référence dans le développement de nouveaux inhibiteurs de la PDE4. Sa structure et son activité inhibitrice servent de base à la conception d'inhibiteurs plus puissants et plus sélectifs.

Biologie : Il a été démontré que le this compound renforçait l'action de cytodifférenciation de l'acide tout-trans rétinoïque dans les cellules de leucémie myéloïde aiguë.

Médecine : Le this compound a été étudié pour ses effets anti-inflammatoires dans le traitement de la maladie pulmonaire obstructive chronique, de la dysplasie bronchopulmonaire et de l'asthme. .

Industrie : Le this compound est utilisé dans l'industrie pharmaceutique comme composé principal pour développer de nouveaux médicaments ciblant la PDE4

Mechanism of Action

Le this compound fonctionne par l'inhibition sélective des quatre isoformes de la PDE4 (PDE4A-D). La PDE4 hydrolyse l'adénosine monophosphate cyclique (AMPc) en adénosine monophosphate inactive (AMP). L'inhibition de la PDE4 par le this compound bloque l'hydrolyse de l'AMPc, augmentant ainsi les niveaux d'AMPc dans les cellules. Des niveaux élevés d'AMPc suppriment l'activité des cellules immunitaires et inflammatoires, ce qui entraîne des effets anti-inflammatoires .

Comparison with Similar Compounds

Le this compound est comparable à d'autres inhibiteurs de la PDE4 tels que le cilomilast et le roflumilast. Il présente des fonctionnalités structurelles uniques qui contribuent à sa forte activité inhibitrice sur les isoformes PDE4B et PDE4D. Les composés similaires comprennent :

Cilomilast : Un autre inhibiteur de la PDE4 aux effets anti-inflammatoires, utilisé dans le traitement de la maladie pulmonaire obstructive chronique.

Roflumilast : Un inhibiteur de la PDE4 ayant un mécanisme d'action similaire, utilisé pour réduire l'inflammation dans la maladie pulmonaire obstructive chronique

Les caractéristiques structurelles uniques du this compound et sa forte sélectivité pour les isoformes de la PDE4 en font un composé précieux dans le développement de nouveaux agents thérapeutiques ciblant les maladies inflammatoires.

Applications De Recherche Scientifique

Chemistry: Piclamilast is used as a reference compound in the development of new PDE4 inhibitors. Its structure and inhibitory activity serve as a basis for designing more potent and selective inhibitors.

Biology: this compound has been shown to enhance the cyto-differentiating action of all-trans retinoic acid in acute myeloid leukemia cells.

Medicine: this compound has been investigated for its anti-inflammatory effects in treating chronic obstructive pulmonary disease, bronchopulmonary dysplasia, and asthma. .

Industry: This compound is used in the pharmaceutical industry as a lead compound for developing new drugs targeting PDE4

Mécanisme D'action

Target of Action

Piclamilast, also known as RP-73,401, is a selective PDE4 inhibitor . Its primary targets are the four isoforms of Phosphodiesterase 4 (PDE4A-D) . These isoforms are especially important to inflammatory and immunomodulatory cells .

Mode of Action

This compound functions through the selective inhibition of the four PDE4 isoforms . It shows no inhibition of the other PDEs . The PDE4 isoforms are the most common PDE in inflammatory cells such as mast cells, neutrophils, basophils, eosinophils, T lymphocytes, macrophages, and structural cells such as sensory nerves and epithelial cells .

Biochemical Pathways

PDE4 hydrolyzes cyclic adenosine monophosphate (cAMP) to inactive adenosine monophosphate (AMP) . Inhibition of PDE4 by this compound blocks the hydrolysis of cAMP, thereby increasing levels of cAMP within cells . Elevated cAMP levels suppress the activity of immune and inflammatory cells .

Result of Action

This compound has been shown to have anti-inflammatory effects . It has been investigated for its applications to the treatment of conditions such as chronic obstructive pulmonary disease, bronchopulmonary dysplasia, and asthma . A study of PDE4 inhibition in a murine model of allergic asthma showed that this compound significantly improves the pulmonary function, airway inflammation, and goblet cell hyperplasia .

Action Environment

It is known that environmental factors can exacerbate antimicrobial contamination and the spread of antimicrobial resistance

Analyse Biochimique

Biochemical Properties

Piclamilast functions through the selective inhibition of the four PDE4 isoforms (PDE4A-D) . It shows no inhibition of the other PDEs . The PDE4 isoforms are especially important to inflammatory and immunomodulatory cells .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to improve pulmonary function, reduce airway inflammation, and decrease goblet cell hyperplasia in a murine model of allergic asthma .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of PDE4, which hydrolyzes cyclic adenosine monophosphate (cAMP) to inactive adenosine monophosphate (AMP) . Inhibition of PDE4 by this compound blocks the hydrolysis of cAMP, thereby increasing levels of cAMP within cells . Elevated cAMP levels suppress the activity of immune and inflammatory cells .

Temporal Effects in Laboratory Settings

While specific studies detailing the temporal effects of this compound in laboratory settings are limited, one study has shown that this compound post-treatment significantly reduced ischemia/reperfusion (I/R) injury-induced deleterious effects on biochemical parameters of oxidative stress, inflammatory parameters, infarct size, and histopathological changes .

Metabolic Pathways

It is known that this compound functions through the cAMP pathway by inhibiting PDE4 .

Méthodes De Préparation

The synthesis of piclamilast involves several steps, starting with the preparation of the core benzamide structure. The synthetic route typically includes the following steps:

Formation of the benzamide core: The core structure is synthesized by reacting 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3,5-dichloro-4-aminopyridine to form the benzamide core.

Cyclopentyloxy substitution: The benzamide core is then subjected to a nucleophilic substitution reaction with cyclopentanol in the presence of a base to introduce the cyclopentyloxy group.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form

Analyse Des Réactions Chimiques

Piclamilast undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives of this compound.

Comparaison Avec Des Composés Similaires

Piclamilast is comparable to other PDE4 inhibitors such as cilomilast and roflumilast. it exhibits unique structural functionalities that contribute to its high inhibitory activity on PDE4B and PDE4D isoforms. Similar compounds include:

Cilomilast: Another PDE4 inhibitor with anti-inflammatory effects, used in the treatment of chronic obstructive pulmonary disease.

Roflumilast: A PDE4 inhibitor with a similar mechanism of action, used to reduce inflammation in chronic obstructive pulmonary disease

This compound’s unique structural features and high selectivity for PDE4 isoforms make it a valuable compound in the development of new therapeutic agents targeting inflammatory diseases.

Propriétés

IUPAC Name |

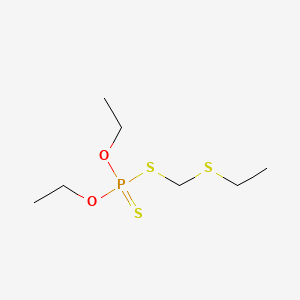

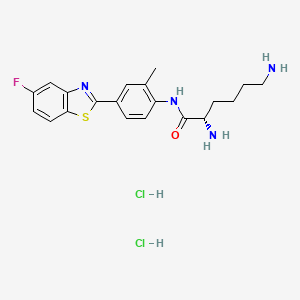

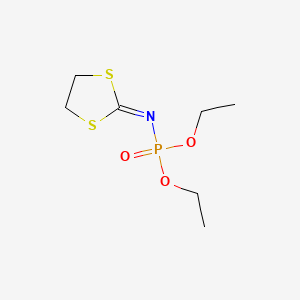

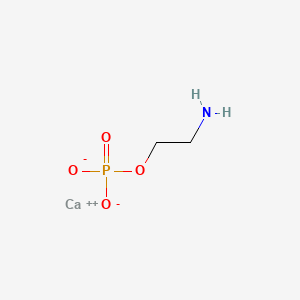

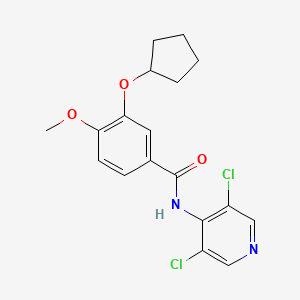

3-cyclopentyloxy-N-(3,5-dichloropyridin-4-yl)-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18Cl2N2O3/c1-24-15-7-6-11(8-16(15)25-12-4-2-3-5-12)18(23)22-17-13(19)9-21-10-14(17)20/h6-10,12H,2-5H2,1H3,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRUXBQSQLKHEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=C(C=NC=C2Cl)Cl)OC3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3040227 | |

| Record name | Piclamilast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144035-83-6 | |

| Record name | Piclamilast | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144035-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piclamilast [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144035836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piclamilast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01791 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Piclamilast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 144035-83-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PICLAMILAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WM58D7C3ZT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Piclamilast?

A1: this compound acts as a selective inhibitor of phosphodiesterase type 4 (PDE4). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound's interaction with PDE4 influence cellular signaling pathways?

A2: By inhibiting PDE4, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP) within cells. This leads to an increase in intracellular cAMP levels, which in turn modulates downstream signaling cascades, particularly those associated with inflammation and immune responses. [, , , , , , , , , , , , , , , ]

Q3: What specific cellular responses are affected by this compound-mediated PDE4 inhibition?

A3: this compound has been shown to inhibit various cellular processes associated with inflammation, including:

- Neutrophil activity: Reduces neutrophil infiltration, myeloperoxidase (MPO) activity, and superoxide anion production. [, , , , ]

- Cytokine production: Suppresses the release of pro-inflammatory cytokines such as TNF-α, IL-8, and KC, while potentially restoring IL-10 levels. [, , , , , , ]

- Airway smooth muscle contraction: Attenuates bronchoconstriction induced by allergens and spasmogens. [, , , ]

- Cell proliferation and apoptosis: Can both inhibit and enhance cell proliferation depending on cell type and context. Additionally, it can modulate apoptosis-related gene expression in response to oxidative stress. [, , , ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C21H21Cl2N3O4 and a molecular weight of 446.31 g/mol.

Q5: Is there spectroscopic data available for this compound?

A6: While specific spectroscopic details are not provided in the provided abstracts, the synthesis and structural confirmation by 1H NMR, MS, and elemental analysis are mentioned. []

Q6: Are there studies exploring the material compatibility and stability of this compound under various conditions?

A6: The provided abstracts primarily focus on the biological activity and pharmacological characterization of this compound. Information regarding material compatibility and stability under various conditions is not explicitly discussed.

Q7: Does this compound possess any catalytic properties?

A8: No, this compound functions as an enzyme inhibitor, specifically targeting PDE4. It does not possess inherent catalytic properties. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q8: Have computational methods been employed to study this compound?

A9: Yes, molecular docking studies have been conducted using this compound as a reference compound to investigate potential inhibitors of PDE4B, a specific subtype of PDE4. These studies aim to identify novel compounds with improved selectivity and reduced side effects compared to pan-PDE4 inhibitors. []

Q9: How do structural modifications of this compound affect its biological activity?

A9: Studies examining the SAR of this compound and related compounds have revealed key structural features essential for PDE4 inhibitory activity and selectivity.

- 3-Cyclopentyloxy-4-methoxyphenyl group: This moiety appears crucial for interaction with the PDE4 catalytic site. [, ]

- Substitutions at the 2'-position: Introducing alkoxy groups at this position can influence the "soft drug" properties, potentially leading to improved pharmacokinetic profiles and reduced side effects. []

- Modifications at the 5-position of the 1,2,4-oxadiazole ring: Incorporating cyclic rings with heteroatoms at this position can significantly impact PDE4 inhibitory potency. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.